Technical Whitepaper: 1-(Azetidin-3-yl)piperidin-2-one Hydrochloride
Technical Whitepaper: 1-(Azetidin-3-yl)piperidin-2-one Hydrochloride
This technical guide provides a comprehensive analysis of 1-(Azetidin-3-yl)piperidin-2-one hydrochloride , a specialized sp³-rich heterocyclic building block used in modern drug discovery to modulate physicochemical properties and metabolic stability.[1][2][3][4][5]
Structural Dynamics, Synthetic Utility, and Application in Medicinal Chemistry[1][2][3][4][5][7]
Executive Summary
1-(Azetidin-3-yl)piperidin-2-one hydrochloride (CAS: 1432680-40-4) is a bicyclic amine scaffold featuring a six-membered lactam (piperidin-2-one) linked to a four-membered azetidine ring.[1][2][3][4][5] In the context of "escape from flatland" strategies in medicinal chemistry, this compound serves as a critical building block.[2][3][6] It offers a unique vector orientation compared to standard piperidines or cyclohexanes, significantly lowering lipophilicity (LogP) while maintaining structural rigidity.[3][6][7] This guide details its physicochemical profile, handling protocols, and synthetic applications in the design of kinase inhibitors and GPCR ligands.[3][6]
Chemical Identity & Physicochemical Properties[2][3][4][5][6][8][9][10][11]
Nomenclature and Identification[4][12][13]
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IUPAC Name: 1-(Azetidin-3-yl)piperidin-2-one hydrochloride[1][2][3][4][5]
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Molecular Weight: 190.67 g/mol (Salt); 154.21 g/mol (Free Base)[2][3][6]
Physicochemical Profile
The compound exists as a stable hydrochloride salt, which prevents the secondary amine of the azetidine from undergoing oxidative degradation or polymerization.[3][6]
| Property | Value / Description | Significance |
| Physical State | White to off-white crystalline powder | High purity solid form suitable for precise weighing.[1][2][3][4][5][7] |
| Solubility | High in Water, DMSO, Methanol | Polar nature facilitates use in aqueous coupling reactions.[3][4][6] |
| Acidity (pKa) | ~10.5 (Azetidine NH) | The secondary amine is highly basic; requires organic base (e.g., DIPEA) for neutralization during coupling.[2][3][4][6] |
| LogP (Calc) | -0.8 to -1.2 (Base) | Low lipophilicity aids in reducing the overall LogD of drug candidates.[1][2][3][4] |
| Hygroscopicity | Moderate | Requires storage under desiccant; susceptible to moisture uptake.[1][2][4][7] |
Structural Analysis & Synthetic Utility[2][3][4][5][7]
The Azetidine-Lactam Scaffold
The core value of this molecule lies in its topology.[2][3][5][7] The azetidine ring (4-membered) introduces significant ring strain (~26 kcal/mol), which affects the basicity and nucleophilicity of the nitrogen.[2][3][6] The piperidin-2-one (lactam) acts as a polar, non-basic appendage that can function as a hydrogen bond acceptor.[1][2][5][6]
Key Structural Advantages:
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Vector Control: The bond angle at the 3-position of the azetidine projects the lactam group almost perpendicular to the plane of the azetidine ring, creating a distinct 3D shape distinct from linear linkers.[2][3]
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Metabolic Stability: The lactam ring is generally resistant to oxidative metabolism compared to cyclic amines, while the azetidine ring is less lipophilic than pyrrolidines.[2][7]
Visualization of Structural Logic
The following diagram illustrates the functional dichotomy of the molecule: the reactive "Handle" (Azetidine NH) and the inert "Payload" (Lactam).[2][3]
Caption: Structural decomposition highlighting the reactive azetidine amine and the stable lactam pharmacophore.[1][2][3][4]
Experimental Protocols
Handling and Storage[4]
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Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The HCl salt is hygroscopic; minimize exposure to ambient air.[2][7]
-
Safety: Irritant to eyes and skin.[2][7][8] Wear standard PPE (gloves, goggles, lab coat).[2][3][4][6] Handle in a fume hood to avoid inhalation of dust.[2][3][7]
Synthetic Methodology: Coupling Reactions
The primary use of this compound is to couple the azetidine nitrogen to an aromatic core (SNAr) or an acyl group (Amide Coupling).[2][3][7]
Protocol A: SNAr Coupling to Heteroaryl Halides
This protocol describes coupling the scaffold to a chloropyrimidine derivative, a common motif in kinase inhibitors.[3][6][7]
Reagents:
-
1-(Azetidin-3-yl)piperidin-2-one HCl (1.0 equiv)[1][2][3][4][5]
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Cesium Carbonate (Cs₂CO₃) (3.0 equiv) or DIPEA (3.0 equiv)[2][3][6]
Step-by-Step Procedure:
-
Preparation: In a dry reaction vial, suspend 1-(Azetidin-3-yl)piperidin-2-one HCl (1.0 mmol, 190 mg) in anhydrous DMF (3.0 mL).
-
Neutralization: Add Cs₂CO₃ (3.0 mmol, 977 mg). Stir at room temperature for 10 minutes to ensure liberation of the free amine.
-
Addition: Add the electrophile (2-chloropyrimidine derivative, 1.0 mmol).
-
Reaction: Heat the mixture to 80°C for 4–12 hours. Monitor by LC-MS for consumption of the amine.[1][2][3][7]
-
Workup: Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF and inorganic salts. Dry organic layer over Na₂SO₄.[2][5][7]
-
Purification: Concentrate and purify via flash chromatography (DCM/MeOH gradient).
Protocol B: Amide Coupling (HATU Method)
Used to attach the scaffold to a carboxylic acid.[2][3][5][7]
Reagents:
Step-by-Step Procedure:
-
Dissolve the carboxylic acid (1.0 mmol) in DMF (5 mL).
-
Add DIPEA (3.0 mmol, 0.52 mL) and HATU (1.2 mmol, 456 mg). Stir for 5 minutes to activate the acid.
-
Add 1-(Azetidin-3-yl)piperidin-2-one HCl (1.1 mmol, 210 mg).
-
Stir at room temperature for 2–4 hours.
-
Quench with saturated NaHCO₃ solution and extract with DCM.
Synthesis of the Scaffold (Retrosynthetic Logic)
If the compound is unavailable commercially, it can be synthesized via the alkylation of valerolactam.[3][6]
Caption: Synthetic pathway via N-alkylation of valerolactam followed by acid-mediated deprotection.[1][2][4][5]
Applications in Drug Discovery[2][3][9][10][16][17]
Fragment-Based Drug Design (FBDD)
The compound is an ideal "sp³-rich" fragment.[1][2][5][7] Unlike flat aromatic rings, the azetidine-lactam system introduces three-dimensionality (Fsp³ character), which correlates with improved clinical success rates by enhancing solubility and selectivity.[2][4][6]
Bioisosterism[1][2][3][6][8]
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Replacement for Cyclohexyl/Phenyl: The size of the piperidinone-azetidine moiety roughly mimics a biphenyl or cyclohexyl-phenyl system but with significantly higher polarity and water solubility.[1][2][5][7]
-
Linker Strategy: The azetidine 3-position allows for a rigid exit vector, making it useful in PROTAC linkers or bifunctional ligands where precise geometry is required.[1][2][3][5][6][7]
Case Studies & Precedents
While this specific CAS is a building block, the azetidinyl-amide motif is present in several clinical candidates, including JAK inhibitors (e.g., Baricitinib uses a related azetidinyl-pyrazole motif).[2][4][6] The lactam variant discussed here allows for hydrogen bonding interactions in the ATP-binding pocket of kinases or the orthosteric sites of GPCRs without the metabolic liability of a free secondary amine.[2][5]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 1432680-40-4. Retrieved from [Link][2][3][6]
-
Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.[2][5][7] Retrieved from [Link]
-
Wuitschik, G., et al. (2010). Spirocyclic oxetanes: Synthesis and properties.[3][6][7] (Contextual reference for sp3-rich scaffolds). Angewandte Chemie International Edition. [Link][2][3][6]
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- 4. Azetidines | Fisher Scientific [fishersci.com]
- 5. Piperidin-3-one | C5H9NO | CID 33722 - PubChem [pubchem.ncbi.nlm.nih.gov]
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